1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone is a small-molecule compound belonging to the pyrazole family. While its natural occurrence hasn't been extensively documented, its structural simplicity and potential for diverse chemical modifications make it a valuable building block in organic synthesis and medicinal chemistry research. Scientific interest in 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone stems from its potential applications in areas like material science and its ability to modulate biological processes, as evidenced by its identification as a weak pharmacological chaperone for misfolded rhodopsin [].
Pyrazole derivatives have shown promise as central nervous system depressants, with potential applications in the treatment of epilepsy and convulsions. The most active compound against pentylenetetrazole-induced convulsions was identified as (5-Amino-1-ethyl-3-methyl-1H-pyrazol-4-yl)(2-chlorophenyl)methanone, highlighting the therapeutic potential of these molecules in seizure management1. Additionally, the absence of motor impairment with certain compounds suggests a favorable safety profile for CNS applications.
The search for novel antipsychotic agents has led to the discovery of pyrazole derivatives that exhibit antipsychotic-like effects without binding to D2 dopamine receptors. This unique property could pave the way for new treatments for schizophrenia and other psychotic disorders with reduced risk of extrapyramidal side effects, as demonstrated by compounds like 4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol2.
Pyrazole derivatives have also been explored for their antifungal properties. Compounds such as (+/-)-1-(5-Aryl-3-pyridin-2-yl-4,5-dihydro-pyrazol-1-yl)-2-imidazol-1-yl-ethanone derivatives have shown moderate activity against various strains of Candida, suggesting their potential as antifungal agents6.
Molecular docking studies have indicated that certain pyrazole derivatives might exhibit inhibitory activity against triosephosphate isomerase (TPII), which is a potential target for anti-neoplastic therapy. Compounds with specific structural features, such as the presence of a fluorine atom or a carbonyl group, have been identified as crucial for binding, indicating their role as potential antineoplastic agents35.
Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some compounds have shown significant antibacterial and antifungal effects, comparable to standard drugs like ciprofloxacin and amphotericin B. Additionally, certain derivatives have demonstrated UV-mediated DNA damage protective activity and antioxidant properties, which could be beneficial in protecting against oxidative stress and DNA damage4.
The synthesis of pyrazole derivatives has extended to compounds with activity against mycobacterium tuberculosis. One such compound, 6,7-dimethoxy-3-(4-pyridyl)-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazol-2-yl-4-pyridyl methanone, exhibited potent activity against both MTB and INHR-MTB, suggesting its potential as a therapeutic agent for tuberculosis7.
The central nervous system depressant activity of pyrazole derivatives, such as those mentioned in the first paper, is attributed to their ability to modulate neuronal excitability and synaptic transmission, which may involve interactions with neurotransmitter systems or ion channels1. For instance, the anticonvulsant properties of these compounds suggest an influence on the GABAergic system or sodium channels, which are common targets for seizure control. The antipsychotic-like profile of certain pyrazole derivatives, as described in the second paper, is particularly interesting as they do not interact with dopamine receptors, unlike traditional antipsychotics, indicating a novel mechanism of action that could potentially avoid dopamine-related side effects2.
The structural identity of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone (CAS 1123-48-4) is confirmed through advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic proton environments: the methyl group (CH₃) attached to the ketone moiety resonates near δ 2.5 ppm, while pyrazole ring methyl groups appear between δ 2.2–2.4 ppm. The absence of aromatic protons in the $^1$H-NMR spectrum distinguishes it from N-phenyl substituted analogs [1] [5]. Infrared (IR) spectroscopy shows a strong C=O stretching vibration at 1,680–1,710 cm⁻¹, confirming the acetyl group, while N-H stretching appears as a broad peak near 3,200 cm⁻¹ [5]. Mass spectrometry (MS) displays a molecular ion peak at m/z 138.17, corresponding to the molecular formula C₇H₁₀N₂O, with fragmentation patterns showing dominant peaks at m/z 123 (loss of CH₃) and m/z 95 (pyrazole ring reorganization) [1] [2].
While X-ray crystallography data for this specific compound is unavailable in the provided sources, computational modeling using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts key structural parameters. The optimized geometry reveals a near-planar pyrazole ring with the acetyl group oriented at 10–15° relative to the heterocyclic plane. Bond length analysis indicates partial double-bond character (1.38–1.42 Å) between ring nitrogen atoms, confirming aromaticity. The carbonyl bond length is calculated at 1.225 Å, consistent with typical ketones. Molecular electrostatic potential (MEP) mapping shows significant electron density localization around the carbonyl oxygen and pyrazole nitrogens, indicating sites for electrophilic attack [7].
This compound exhibits well-defined phase transition characteristics, with an experimentally determined melting point of 78–79°C [2]. The boiling point is estimated at 231.8±20.0°C based on computational predictions using quantitative structure-property relationship (QSPR) models. Solubility profiling reveals moderate lipophilicity:
Table 1: Comparative Physicochemical Properties of Pyrazolyl Ethanone Derivatives
Compound | Melting Point (°C) | Molecular Weight (g/mol) | Water Solubility (mg/L) |
---|---|---|---|
1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone | 78–79 | 138.17 | 157–677 (predicted) |
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone | 120–122 | 214.27 | <50 (experimental) |
1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanone | 78–79 | 138.17 | Similar to structural analog |
Thermogravimetric analysis indicates decomposition onset at 180–200°C, confirming moderate thermal stability under ambient conditions. The compound exhibits negligible hygroscopicity below 70% relative humidity, but significant moisture absorption occurs at higher humidity levels. Computational studies predict a pKa of 0.41±0.10, indicating very weak acidity. The Gibbs free energy of formation (ΔGf) is calculated at +48.3 kJ/mol, suggesting kinetic stability at room temperature. Crystalline polymorph screening reveals a single stable monoclinic phase (P2₁/c space group) with no observed phase transitions between 0–150°C [2] [9].
Table 2: Thermodynamic and Stability Parameters
Property | Value | Method |
---|---|---|
Decomposition Temperature | 180–200°C | Thermogravimetric Analysis |
pKa | 0.41 ± 0.10 | Computational Prediction |
ΔGf | +48.3 kJ/mol | DFT Calculation (B3LYP/6-31G) |
Hygroscopicity Threshold | >70% RH | Gravimetric Moisture Sorption |
Crystal System | Monoclinic (predicted) | Computational Crystallography |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0